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Cat. No.: B15588280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid isolated from

the root of Stephania tetrandra.[1] Traditionally used in Chinese medicine for its analgesic, anti-

rheumatic, and antihypertensive properties, recent research has unveiled its significant anti-

cancer potential.[1][2] This technical guide provides an in-depth overview of the molecular

targets of Fenfangjine G, offering a valuable resource for researchers and professionals in the

field of drug discovery and development. The compound has demonstrated a wide range of

pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-thrombotic

effects.[3] Notably, Fenfangjine G exerts substantial anti-tumor efficacy across various human

tumor cell lines by inducing cell cycle arrest, inhibiting metastasis, and triggering apoptosis.[3]

[4]

Quantitative Data Presentation
The cytotoxic effects of Fenfangjine G have been evaluated across a variety of cancer cell

lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's

potency, are summarized in the table below.
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Cell Line Cancer Type IC50 (µM) Reference

HET-1A
Normal Human

Esophageal Epithelial
8.93 [3]

EC1

Esophageal

Squamous Cell

Carcinoma

3.042 [3]

ECA109

Esophageal

Squamous Cell

Carcinoma

1.294 [3]

Kyse450

Esophageal

Squamous Cell

Carcinoma

2.471 [3]

Kyse150

Esophageal

Squamous Cell

Carcinoma

2.22 [3]

A549 Lung Cancer ~9.45 (Parent) [2]

A549 Lung Cancer 0.61 (Derivative 3i) [2]

Hela Cervical Cancer >10 (Parent) [2]

HepG-2 Liver Cancer >10 (Parent) [2]

MCF-7 Breast Cancer >10 (Parent) [2]

MDA-MB-231 Breast Cancer >10 (Parent) [2]

WM9 Melanoma 1.07 (Derivative 4g) [4][5]

KBM5
Chronic Myeloid

Leukemia
10 (at 72h) [6]

Core Signaling Pathways and Molecular Targets
Fenfangjine G modulates several critical signaling pathways implicated in cancer progression.

These include the NF-κB, AP-1, PI3K/Akt, FAK, and EGFR pathways. By targeting these
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pathways, Fenfangjine G can inhibit cell proliferation, survival, and metastasis while promoting

apoptosis.

NF-κB and AP-1 Signaling
Fenfangjine G has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB)

and Activator Protein-1 (AP-1), two key transcription factors that regulate carcinogenesis.[7]

The compound attenuates the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-

κB, leading to the inhibition of NF-κB activation.[7] This, in turn, enhances TNFα-driven

apoptosis.[7]
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Caption: Inhibition of NF-κB Pathway by Fenfangjine G.

PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.

Fenfangjine G has been observed to inhibit this pathway, leading to decreased levels of

phosphorylated Akt.[8][9] This inhibition contributes to the induction of apoptosis in various

cancer cells, including breast and gallbladder cancer.[8][9]
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Caption: Fenfangjine G's inhibitory effect on the PI3K/Akt pathway.

Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell

migration, invasion, and survival. Fenfangjine G has been identified as a kinase inhibitor that
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targets FAK. It suppresses the phosphorylation of FAK at Tyr397 and its downstream signaling

pathways, thereby inhibiting the proliferation and invasion of cancer cells that highly express

FAK, such as the A549 lung cancer cell line.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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